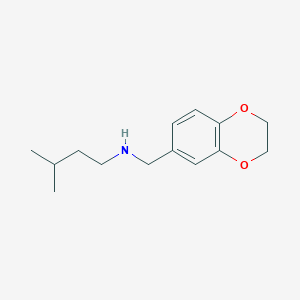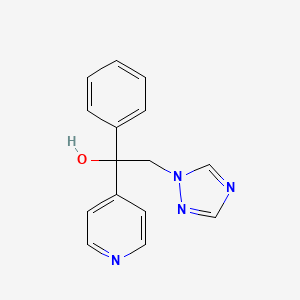![molecular formula C19H15N5O4 B11474498 1,3-diamino-10-(3-nitrophenyl)-9-oxo-6,8,9,10-tetrahydro-7H-chromeno[3,2-c]pyridine-4-carbonitrile](/img/structure/B11474498.png)
1,3-diamino-10-(3-nitrophenyl)-9-oxo-6,8,9,10-tetrahydro-7H-chromeno[3,2-c]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIAMINO-10-(3-NITROPHENYL)-9-OXO-6H,7H,8H,9H,10H-CHROMENO[3,2-C]PYRIDINE-4-CARBONITRILE is a complex organic compound that belongs to the class of chromeno[3,2-c]pyridine derivatives This compound is characterized by its unique structure, which includes a chromeno-pyridine core with various functional groups such as amino, nitro, and carbonitrile
Preparation Methods
The synthesis of 1,3-DIAMINO-10-(3-NITROPHENYL)-9-OXO-6H,7H,8H,9H,10H-CHROMENO[3,2-C]PYRIDINE-4-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno-Pyridine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno-pyridine core.
Introduction of Functional Groups: The amino, nitro, and carbonitrile groups are introduced through various substitution reactions. For example, nitration can be achieved using nitric acid, while amino groups can be introduced via amination reactions using amines.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often using catalysts and automated processes to scale up the synthesis.
Chemical Reactions Analysis
1,3-DIAMINO-10-(3-NITROPHENYL)-9-OXO-6H,7H,8H,9H,10H-CHROMENO[3,2-C]PYRIDINE-4-CARBONITRILE undergoes various chemical reactions due to its functional groups:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbonitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-DIAMINO-10-(3-NITROPHENYL)-9-OXO-6H,7H,8H,9H,10H-CHROMENO[3,2-C]PYRIDINE-4-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,3-DIAMINO-10-(3-NITROPHENYL)-9-OXO-6H,7H,8H,9H,10H-CHROMENO[3,2-C]PYRIDINE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
1,3-DIAMINO-10-(3-NITROPHENYL)-9-OXO-6H,7H,8H,9H,10H-CHROMENO[3,2-C]PYRIDINE-4-CARBONITRILE can be compared with other chromeno-pyridine derivatives:
1,3-Diamino-9-oxo-6H,7H,8H,9H,10H-chromeno[3,2-c]pyridine-4-carbonitrile: Lacks the nitro group, resulting in different reactivity and applications.
10-(3-Nitrophenyl)-9-oxo-6H,7H,8H,9H,10H-chromeno[3,2-c]pyridine-4-carbonitrile:
1,3-Diamino-10-phenyl-9-oxo-6H,7H,8H,9H,10H-chromeno[3,2-c]pyridine-4-carbonitrile: Lacks the nitro group, leading to different chemical properties and applications.
The presence of the nitro, amino, and carbonitrile groups in 1,3-DIAMINO-10-(3-NITROPHENYL)-9-OXO-6H,7H,8H,9H,10H-CHROMENO[3,2-C]PYRIDINE-4-CARBONITRILE makes it unique and versatile for various applications.
Properties
Molecular Formula |
C19H15N5O4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1,3-diamino-10-(3-nitrophenyl)-9-oxo-6,7,8,10-tetrahydrochromeno[3,2-c]pyridine-4-carbonitrile |
InChI |
InChI=1S/C19H15N5O4/c20-8-11-17-16(19(22)23-18(11)21)14(9-3-1-4-10(7-9)24(26)27)15-12(25)5-2-6-13(15)28-17/h1,3-4,7,14H,2,5-6H2,(H4,21,22,23) |
InChI Key |
KWKXSSMFYGAWNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N=C(C(=C3O2)C#N)N)N)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B11474419.png)
![1-[3-(3-methylphenoxy)propyl]-2-(2-phenylethyl)-1H-benzimidazole](/img/structure/B11474421.png)
![(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B11474437.png)
![2,2'-{[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]imino}diethanol](/img/structure/B11474460.png)

![(2E)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-(2,5-difluorobenzylidene)hydrazine](/img/structure/B11474478.png)
![N-{2-[({3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11474481.png)
![methyl {2-[N'-(3,5-dimethoxyphenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate](/img/structure/B11474487.png)
![3-(2-{[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}ethoxy)benzoic acid](/img/structure/B11474489.png)

![7-[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11474502.png)
![Dimethyl 2-[1-chloro-2-(phenylamino)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11474504.png)
![1-(1,3-benzothiazol-2-yl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11474512.png)

